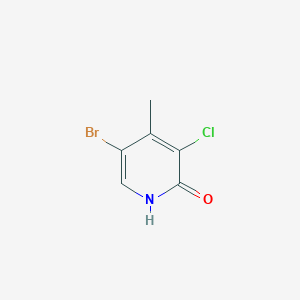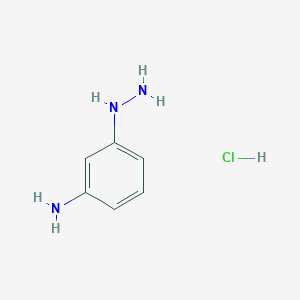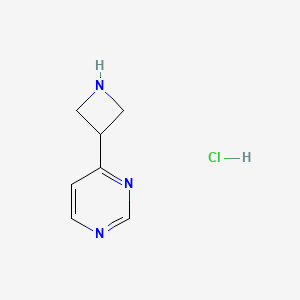
3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine” is a chemical compound. However, there seems to be some confusion in the available sources, as they refer to similar but not identical compounds123. The closest compounds found are “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine” and “3-(Bromomethyl)-2-methyl-6-(trifluoromethyl)pyridine”. These compounds are typically stored at low temperatures and are available in solid form12.
Synthesis Analysis
The synthesis of similar compounds, such as trifluoromethylpyridines, has been discussed in the literature4. These compounds are often used in the agrochemical and pharmaceutical industries. However, specific synthesis methods for “3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine” were not found in the available sources.
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine” was not found in the available sources. However, a similar compound, “3-Bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine”, has a molecular formula of C7H4Br2F3N5.Chemical Reactions Analysis
Specific chemical reactions involving “3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine” were not found in the available sources. However, similar compounds, such as “3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine”, have been used in electrophoric derivatization reactions6.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine” were not found in the available sources. However, similar compounds, such as “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine”, are typically solid at room temperature12.Wissenschaftliche Forschungsanwendungen
Spectroscopic and Optical Studies
3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine and related compounds have been extensively studied in spectroscopic and optical research. For instance, spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, has been conducted on similar compounds (Vural & Kara, 2017). Additionally, the vibrational frequencies and chemical shift values have been calculated using density functional theory (DFT), providing insight into the molecular structure and properties.
Chemical Synthesis and Functionalization
This compound is integral in the field of chemical synthesis and functionalization. Studies have shown how such compounds can be converted into various acids, demonstrating their versatility in organic synthesis (Cottet et al., 2004). Moreover, their role in the synthesis of functionalized pyridines through Lewis-Acid-Mediated and Microwave-Assisted Cycloadditions has been explored, indicating their significance in creating highly substituted pyridine derivatives (Linder et al., 2011).
Biological Applications
In biological applications, similar compounds have been utilized in DNA, antimicrobial studies, and in the development of new drugs. For example, the impact of these compounds on pBR322 plasmid DNA has been monitored, and their antimicrobial activities have been tested, showcasing their potential in medical and pharmaceutical research (Vural & Kara, 2017).
Materials Science and Polymer Chemistry
In materials science and polymer chemistry, these compounds have been used in the synthesis of various polymeric materials. The synthesis of hyperbranched poly[bis(alkylene)pyridinium]s from similar compounds demonstrates their utility in creating new materials with potential applications in various fields (Monmoton et al., 2008).
Safety And Hazards
The safety and hazards of “3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine” were not found in the available sources. However, similar compounds, such as “3-Bromo-2-methyl-6-(trifluoromethyl)pyridine”, are considered hazardous and can cause skin and eye irritation, and respiratory discomfort178.
Zukünftige Richtungen
The future directions of “3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine” were not found in the available sources. However, similar compounds, such as trifluoromethylpyridines, are expected to find many novel applications in the future4.
Please note that the information provided is based on the available sources and there may be variations in the data for the specific compound “3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine”. It is recommended to refer to the specific safety data sheet (SDS) and product information for accurate data.
Eigenschaften
IUPAC Name |
3-bromo-2-(bromomethyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F3N/c8-3-5-4(9)1-2-6(13-5)7(10,11)12/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPNSNNFQNLBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-bromomethyl-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



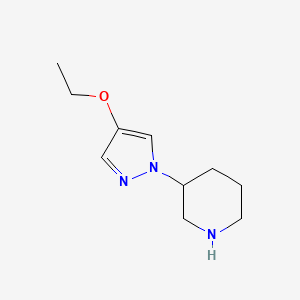
![1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole](/img/structure/B1409067.png)
![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1409069.png)

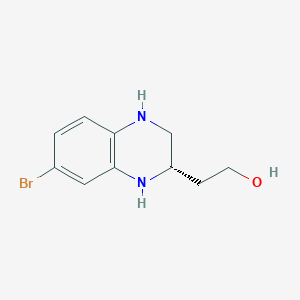
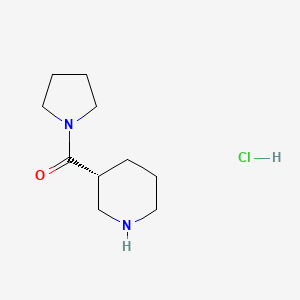
![(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid](/img/structure/B1409079.png)
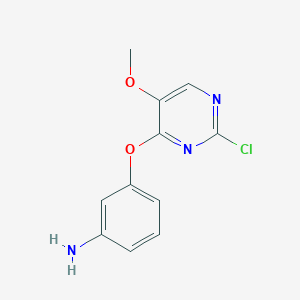
methanone](/img/structure/B1409082.png)
